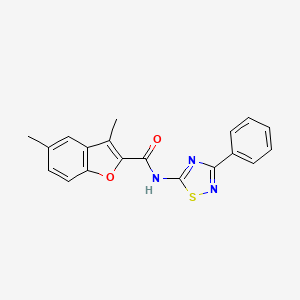
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenoxy group, a phenyl group, and a thiadiazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with an acylating agent, such as acetyl chloride, in the presence of a base.
Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of a fluorophenol derivative with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it distinct from its analogs with different substituents on the phenoxy group.
属性
分子式 |
C16H12FN3O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-19-15(20-23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21) |
InChI 键 |
RHHKVTQKIGFMKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(morpholin-4-ylmethyl)-1-{3-[2-(prop-2-en-1-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14987198.png)
![N-(2,5-difluorophenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B14987206.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14987208.png)

![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987220.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987238.png)
![methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate](/img/structure/B14987246.png)
![methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B14987249.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide](/img/structure/B14987250.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B14987284.png)


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987289.png)
